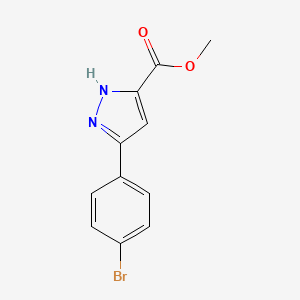

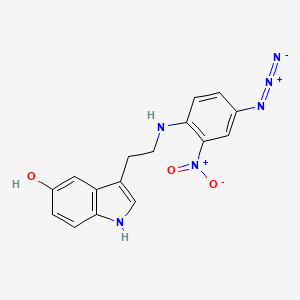

3-(4-溴苯基)-1H-吡唑-5-甲酸甲酯

描述

Synthesis Analysis

The synthesis of compounds related to methyl 3-(4-bromophenyl)-1H-pyrazole-5-carboxylate involves multicomponent reactions, where different reactants are combined to form complex products. For instance, a related compound was synthesized through an electrochemically induced multicomponent transformation involving 3-methylbenzaldehyde and other components, yielding a compound with potential biomedical applications, particularly in the regulation of inflammatory diseases (Ryzhkova et al., 2020).

Molecular Structure Analysis

The molecular structure of related compounds has been determined through various spectroscopic methods and confirmed by X-ray analysis. These analyses provide insight into the stability of the molecular structure and its physical and chemical properties. For example, the study on 4-(4-bromophenyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-amine revealed its stable molecular structure and significant nonlinear optical properties, indicating intramolecular charge transfer capabilities (Tamer et al., 2016).

Chemical Reactions and Properties

Chemical reactions involving pyrazole derivatives often lead to the formation of compounds with interesting properties. For example, a related synthesis resulted in a compound exhibiting nonlinear optical properties, attributed to the small energy gap between the HOMO and LUMO, indicating intramolecular charge transfer (Tamer et al., 2015).

Physical Properties Analysis

The physical properties of compounds in this category, including their crystalline structure and thermal stability, are crucial for understanding their potential applications. The crystal structure analysis provides insights into the arrangement of molecules in the solid state and their intermolecular interactions, which are essential for determining the material's properties and potential applications.

Chemical Properties Analysis

The chemical properties, such as reactivity and stability, are determined by the compound's molecular structure. For instance, the presence of electron donor groups in related compounds has been shown to contribute to their considerable nonlinear optical properties, demonstrating the significant impact of molecular structure on chemical properties (Tamer et al., 2016).

科学研究应用

结构和光谱分析

- 结构特征:对结构相关的化合物(例如 5-甲基-1-苯基-1H-吡唑-4-羧酸)的研究集中在其实验和理论研究的结合。这些研究包括 NMR、FT-IR 光谱、热重分析和单晶 X 射线衍射技术 (Viveka 等人,2016)。

合成化学

- 新型合成方法:为相关化合物(例如某些乙烯酮环化形成苯并恶嗪)开发新的合成途径,展示了吡唑衍生物的多功能性和合成重要性 (Lisowskaya 等人,2006)。

- 铜离子诱导合成:对 5-(乙酰氧基)-1-(6-溴-2-吡啶基)-1H-吡唑-3-甲酸甲酯等化合物进行的研究揭示了铜离子在合成具有生物医学领域潜在应用的新型吡唑衍生物中的作用 (Huang 等人,2017)。

材料科学应用

- 潜在的 NLO 材料:N-取代吡唑-4-乙基羧酸酯因其光学非线性而受到研究,使其成为光学限制应用的候选材料 (Chandrakantha 等人,2013)。

生物医学应用

- 针对生物医学应用的对接研究:对结构相似的化合物的研究显示出对炎症性疾病的调节作用,突出了 3-(4-溴苯基)-1H-吡唑-5-甲酸甲酯的潜在生物医学应用 (Ryzhkova 等人,2020)。

有机化学和催化

- 自由基环化反应:芳基自由基结构单元(如 2-(2-溴苯基)乙基基团)已用于环化反应生成唑类(包括吡唑),以合成新的杂环化合物,展示了吡唑基化合物有机合成中的潜力 (Allin 等人,2005)。

作用机制

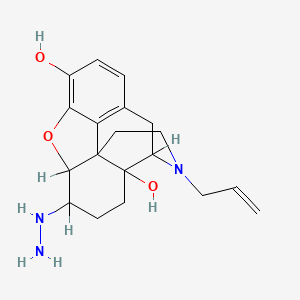

Target of Action

Methyl 3-(4-bromophenyl)-1H-pyrazole-5-carboxylate is a synthetic compound that has been found to interact with several biological targets. One of the primary targets of this compound is Acetylcholinesterase (AchE) . AchE is a principal enzyme that hydrolyzes acetylcholine in the cholinergic nervous system of both vertebrates and invertebrates . It plays a crucial role in nerve impulse transmission, and any changes in its activity can lead to significant behavioral changes and movement impairments .

Mode of Action

The compound interacts with its target, AchE, by inhibiting its activity . This inhibition disrupts the normal hydrolysis of acetylcholine, leading to an accumulation of acetylcholine at the synapses . This can affect the transmission of nerve impulses in the cholinergic nervous system .

Biochemical Pathways

The inhibition of AchE by Methyl 3-(4-bromophenyl)-1H-pyrazole-5-carboxylate affects several biochemical pathways. One of the key pathways influenced is the cholinergic pathway . The disruption of acetylcholine hydrolysis leads to an overexpression of reactive oxygen species (ROS) and free radicals, which can cause cellular damage . This oxidative stress can negatively affect various cellular components and lead to the formation of malondialdehyde (MDA), a common biomarker for cellular oxidative injury .

Result of Action

The inhibition of AchE by Methyl 3-(4-bromophenyl)-1H-pyrazole-5-carboxylate can lead to significant molecular and cellular effects. These include an increase in acetylcholine levels at the synapses, leading to disrupted nerve impulse transmission . This can result in behavioral changes and movement impairments . At the cellular level, the compound’s action can lead to oxidative stress and the formation of MDA, indicating cellular oxidative injury .

Action Environment

The action, efficacy, and stability of Methyl 3-(4-bromophenyl)-1H-pyrazole-5-carboxylate can be influenced by various environmental factors. For instance, the compound’s synthesis involves a reaction in ethanol, suggesting that its stability and reactivity may be affected by the solvent environment Additionally, the compound’s biological activity may be influenced by the physiological environment, including pH, temperature, and the presence of other biomolecules

属性

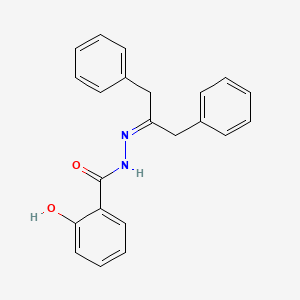

IUPAC Name |

methyl 3-(4-bromophenyl)-1H-pyrazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2O2/c1-16-11(15)10-6-9(13-14-10)7-2-4-8(12)5-3-7/h2-6H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRKMOAWZRZMSCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=NN1)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10390525 | |

| Record name | methyl 3-(4-bromophenyl)-1H-pyrazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10390525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 3-(4-bromophenyl)-1H-pyrazole-5-carboxylate | |

CAS RN |

78842-74-7 | |

| Record name | methyl 3-(4-bromophenyl)-1H-pyrazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10390525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,4-Dibromo-6-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)methylidene]-1-cyclohexa-2,4-dienone](/img/structure/B1230066.png)

![Ethyl (2'S,4R,4aS,7aR,12bS)-4a,9-dihydroxy-3-methylspiro[2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,3'-oxirane]-2'-carboxylate](/img/structure/B1230075.png)